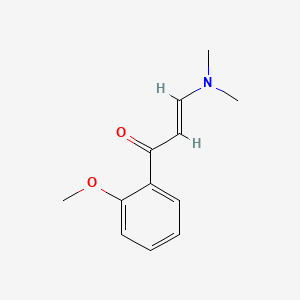

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

カタログ番号 B2823444

CAS番号:

195813-59-3

分子量: 205.257

InChIキー: WKNJWYUQADHZSM-CMDGGOBGSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly known as DMAMPO, is a synthetic compound that has been used in a variety of scientific research applications. DMAMPO is a member of the aminopropenone family of compounds and has become increasingly popular due to its unique properties and applications.

科学的研究の応用

Application in Cancer Research

- Synthesis and Characterization for Cancer Treatment : A study explored the synthesis and characterization of substituted chalcone ligands, including derivatives of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, for potential application in chemotherapeutics against breast cancer. These compounds demonstrated significant anti-breast cancer activity, suggesting their potential as new leads for cancer treatment optimization (Singh et al., 2016).

Application in Optical Studies

- Optical Properties and Physicochemical Investigations : Research on the synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), a related compound, highlighted its significant optical properties. The study's focus on its solvatochromic properties and potential application as a probe and quencher suggests its utility in optical studies (Khan et al., 2016).

Application in Materials Science

- Non-Linear Optical Material Research : Investigations into the non-linear refractive index and absorption coefficient of (2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one reveal its potential as a candidate for optical limiting and optical devices in low power regimes. This research contributes to the development of materials for advanced optical applications (Henari & Asiri, 2011).

Application in Antimicrobial Research

- Antimicrobial Activity Assessment : A study on the synthesis and spectroscopic characterization of a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, included an antimicrobial study. This research demonstrates the potential application of such compounds in developing antimicrobial agents (Sadgir et al., 2020).

Application in Organic Synthesis

- Role in Organic Synthesis Processes : The compound (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This highlights its role in facilitating complex organic synthesis processes (Cheng et al., 2009).

特性

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNJWYUQADHZSM-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one | |

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-methoxyacetophenone (5.5 ml) and dimethylformamide dimethylacetal (6.7 ml) in dry dimethylformamide (40 ml) was heated under reflux for 18 hours. A further quantity of dimethylformamide dimethylacetal (1 ml) was added and reflux continued for 3 hours. The cooled reaction mixture was diluted with ethyl acetate, washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure yielding 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one as an orange oil. Further product remained in the aqueous extract which was evaporated under reduced pressure to yield a residue which was dissolved in ethyl acetate. The filtered solution was washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure to yield a further quantity of orange oil. Total yield was 5.74 g.

Synthesis routes and methods II

Procedure details

A mixture of o-methoxyacetophenone and dimethylformamide dimethylacetal is reacted as described in Example 51 to give the product of the Example.

Citations

For This Compound

1

Citations

Reported in Chapter 2 of this thesis is the reliable and tolerant synthesis of a small library of pyrazole and triazole heterocycles. This synthesis was achieved in two steps in good yields …

Number of citations: 1

dspace.library.uvic.ca

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2823367.png)

![Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2823369.png)

![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2823376.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)

![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2823379.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2823381.png)

![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)

![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)